molecular formula C9H8F3NOS B13595468 2-[4-(Trifluoromethoxy)phenyl]ethanethioamide

2-[4-(Trifluoromethoxy)phenyl]ethanethioamide

Cat. No.: B13595468
M. Wt: 235.23 g/mol
InChI Key: AZLIPSXWGYSBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-[4-(Trifluoromethoxy)phenyl]ethanethioamide: , is a chemical compound with the empirical formula .

  • It features a trifluoromethoxy group (-OCF3) attached to a phenyl ring, along with an ethanethioamide functional group.
  • The compound’s structure is shown below:

    C6H5CF3OS\text{C}_6\text{H}_5\text{CF}_3\text{O}\text{S} C6​H5​CF3​OS

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of 2-[4-(Trifluoromethoxy)phenyl]ethanethioamide are not readily available in the literature. it can be synthesized through various methods, including thioamide formation and fluorination reactions.
    • Industrial production methods may involve large-scale synthesis using specialized equipment and optimized conditions.
  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: Possible applications in drug discovery.

      Industry: May serve as an intermediate in the production of other compounds.

  • Mechanism of Action

    • The exact mechanism of action for 2-[4-(Trifluoromethoxy)phenyl]ethanethioamide remains unclear. Further research is needed to identify its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C9H8F3NOS

    Molecular Weight

    235.23 g/mol

    IUPAC Name

    2-[4-(trifluoromethoxy)phenyl]ethanethioamide

    InChI

    InChI=1S/C9H8F3NOS/c10-9(11,12)14-7-3-1-6(2-4-7)5-8(13)15/h1-4H,5H2,(H2,13,15)

    InChI Key

    AZLIPSXWGYSBAI-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1CC(=S)N)OC(F)(F)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.